2-AMINO-N'-[(1Z)-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-1,3-THIAZOLE-5-CARBOHYDRAZIDE
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Overview
Description
2-AMINO-N’-[(1Z)-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-1,3-THIAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-N’-[(1Z)-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-1,3-THIAZOLE-5-CARBOHYDRAZIDE typically involves a multi-step process. The starting materials often include substituted anilines, thioamides, and hydrazides. The key steps in the synthesis involve:
Formation of the Thiazole Ring: This is usually achieved through a cyclization reaction involving a thioamide and an α-haloketone.
Hydrazone Formation: The thiazole derivative is then reacted with a substituted hydrazide to form the hydrazone linkage.
Bromination and Ethoxylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-N’-[(1Z)-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-1,3-THIAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) and ethyl iodide (C₂H₅I) are used for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-AMINO-N’-[(1Z)-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-1,3-THIAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for its ability to inhibit certain enzymes and receptors.
Material Science: It is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-AMINO-N’-[(1Z)-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-1,3-THIAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-AMINO-N’-[(1Z)-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-4-METHYL-1,3-THIAZOLE-5-CARBOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring, hydrazone linkage, and substituted phenyl group contribute to its versatility and potential for various applications.
Properties
CAS No. |
384794-78-9 |
---|---|
Molecular Formula |
C14H15BrN4O3S |
Molecular Weight |
399.27g/mol |
IUPAC Name |
2-amino-N-[(Z)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C14H15BrN4O3S/c1-3-22-10-5-8(4-9(15)11(10)20)6-17-19-13(21)12-7(2)18-14(16)23-12/h4-6,20H,3H2,1-2H3,(H2,16,18)(H,19,21)/b17-6- |
InChI Key |
LIMCSRBULYSYLD-FMQZQXMHSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=C(N=C(S2)N)C)Br)O |
Origin of Product |
United States |
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